molecular formula C22H19NO5 B12492969 4-{5-[(E)-{[3-(methoxycarbonyl)-2-methylphenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid

4-{5-[(E)-{[3-(methoxycarbonyl)-2-methylphenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid

Cat. No.: B12492969
M. Wt: 377.4 g/mol
InChI Key: JZBFMZAOSBWKES-UHFFFAOYSA-N
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Description

4-{5-[(E)-{[3-(methoxycarbonyl)-2-methylphenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid is a complex organic compound that features a combination of aromatic rings, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(E)-{[3-(methoxycarbonyl)-2-methylphenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-(methoxycarbonyl)-2-methylbenzaldehyde and 5-amino-2-furancarboxylic acid under acidic conditions to form the imine intermediate. This intermediate is then subjected to further reactions to introduce the furan and benzoic acid moieties.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(E)-{[3-(methoxycarbonyl)-2-methylphenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the imine group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

4-{5-[(E)-{[3-(methoxycarbonyl)-2-methylphenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{5-[(E)-{[3-(methoxycarbonyl)-2-methylphenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[(E)-{[3-(methoxycarbonyl)-2-methylphenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid can be compared with other compounds that have similar structural features, such as:
    • This compound derivatives
    • Compounds with furan and benzoic acid moieties

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H19NO5

Molecular Weight

377.4 g/mol

IUPAC Name

4-[5-[(3-methoxycarbonyl-2-methylphenyl)iminomethyl]furan-2-yl]-3-methylbenzoic acid

InChI

InChI=1S/C22H19NO5/c1-13-11-15(21(24)25)7-9-17(13)20-10-8-16(28-20)12-23-19-6-4-5-18(14(19)2)22(26)27-3/h4-12H,1-3H3,(H,24,25)

InChI Key

JZBFMZAOSBWKES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=NC3=CC=CC(=C3C)C(=O)OC

Origin of Product

United States

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